

Application Note: Quantification of Avibactam Sodium Dihydrate using a Stability-Indicating HPLC Method

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Compound of Interest

Compound Name: *Avibactam sodium dihydrate*

Cat. No.: *B12400378*

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Abstract

This application note details a precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of **avibactam sodium dihydrate** in bulk drug substance and pharmaceutical dosage forms. The described method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, precision, and accuracy. The protocol is suitable for routine quality control analysis and stability studies.

Introduction

Avibactam is a non- β -lactam β -lactamase inhibitor that, when combined with β -lactam antibiotics, restores their efficacy against many clinically significant Gram-negative bacteria.^[1] ^[2] Accurate and reliable analytical methods are crucial for the quality control and formulation development of avibactam-containing products. This document provides a detailed protocol for a stability-indicating HPLC method for the quantification of **avibactam sodium dihydrate**, ensuring the analyte can be accurately measured in the presence of potential degradation products.

Chemical Properties of Avibactam Sodium

- Chemical Name: sodium (2S, 5R)-2-carbamoyl-7-oxo-1, 6-diazabicyclo[3.2.1] octan-6-yl sulfate[2]
- Molecular Formula: C₇H₁₀N₃NaO₆S[3]
- Molecular Weight: 287.23 g/mol [3]
- Solubility: Avibactam sodium is soluble in water and DMSO.[4][5][6]

Experimental Protocol

This protocol is adapted from validated methods for the analysis of avibactam.[1][7]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

Table 1: HPLC Instrumentation and Conditions

Parameter	Specification
HPLC System	Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Phosphate Buffer:Acetonitrile (60:40 v/v), pH 4.0 adjusted with orthophosphoric acid
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	231 nm or 260 nm[1]
Injection Volume	10 µL
Run Time	Approximately 7 minutes

Reagent and Solution Preparation

- Mobile Phase Preparation:
 - Phosphate Buffer: Prepare a potassium dihydrogen phosphate buffer (e.g., 20 mM).
 - Adjust the pH to 4.0 using orthophosphoric acid.
 - Filter the buffer through a 0.45 μm membrane filter.
 - Mix the filtered buffer with HPLC-grade acetonitrile in a 60:40 ratio.
 - Degas the mobile phase by sonication or vacuum filtration before use.
- Diluent: The mobile phase is used as the diluent for standard and sample preparations.
- Standard Stock Solution Preparation (e.g., 100 $\mu\text{g/mL}$):
 - Accurately weigh approximately 10 mg of **Avibactam Sodium Dihydrate** reference standard into a 100 mL volumetric flask.
 - Dissolve and dilute to volume with the diluent.
 - This stock solution can be further diluted to prepare working standard solutions and calibration curve standards.
- Sample Preparation (from Pharmaceutical Dosage Form):
 - For a formulation containing a known amount of avibactam, weigh an amount of the powdered content equivalent to a target concentration of avibactam.
 - Transfer the weighed powder to a suitable volumetric flask.
 - Add a portion of the diluent and sonicate for approximately 15-30 minutes to ensure complete dissolution.^[8]
 - Dilute to the final volume with the diluent and mix well.
 - Filter the solution through a 0.45 μm syringe filter before injection.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.

Table 2: Method Validation Parameters

Parameter	Typical Results
Linearity Range	12.5 - 75 µg/mL[7]
Correlation Coefficient (r ²)	> 0.999
Accuracy (% Recovery)	99.75% - 100.56%[9]
Precision (% RSD)	< 2%
Limit of Detection (LOD)	0.11 - 0.22 µg/mL[7]
Limit of Quantification (LOQ)	0.34 - 0.68 µg/mL[7]
Retention Time	Approximately 3.7 - 4.4 minutes[1][10]

Stability-Indicating Assay

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. Avibactam sodium was subjected to stress conditions including acid, alkali, oxidation, heat, and photolysis.[1] The method was able to effectively separate the intact avibactam peak from any degradation products, confirming its specificity.[1][9]

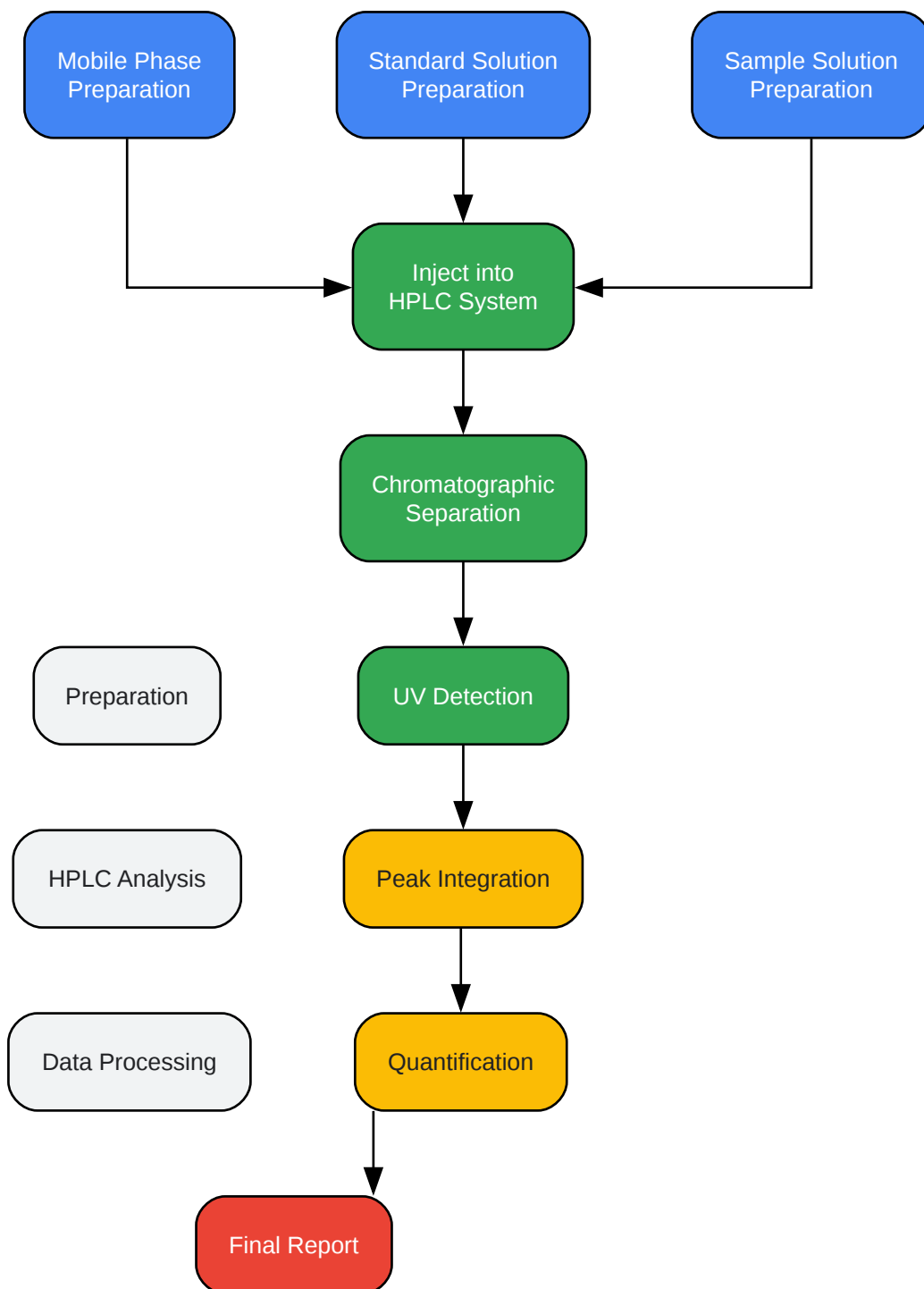
Forced Degradation Protocol

- Acid Degradation: Treat the sample solution with 0.1N HCl at room temperature.
- Alkali Degradation: Treat the sample solution with 0.1N NaOH at room temperature.
- Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.
- Thermal Degradation: Expose the solid drug or drug solution to heat (e.g., 80°C).
- Photolytic Degradation: Expose the drug solution to UV light.

After the specified stress period, neutralize the acidic and basic solutions, and dilute all samples to the target concentration for HPLC analysis.

Visualizations

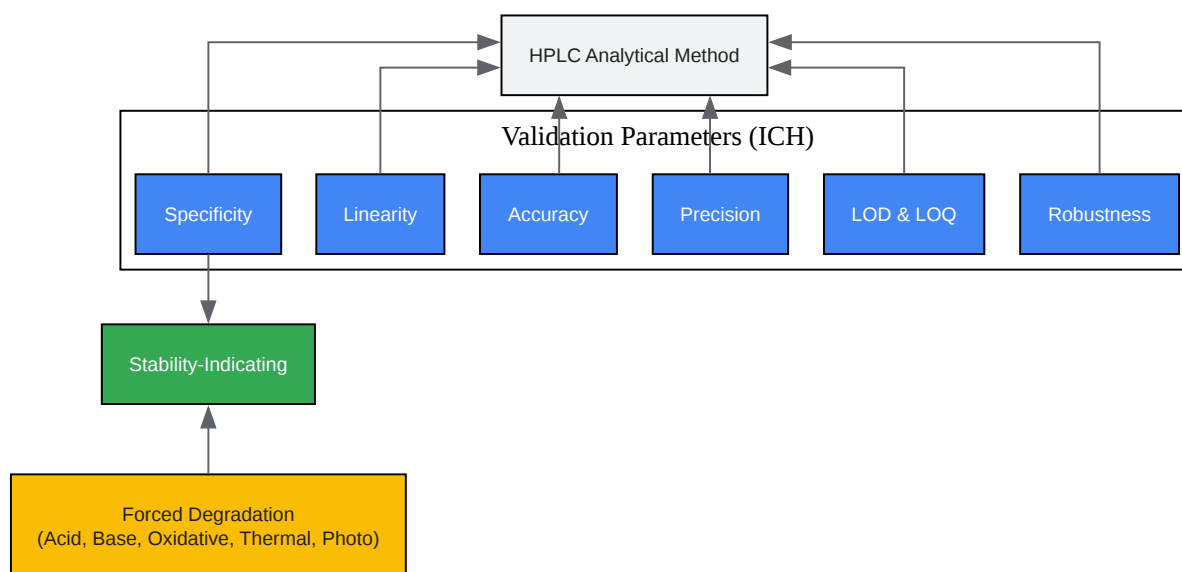
Experimental Workflow Diagram



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Caption: Workflow for HPLC quantification of Avibactam.

Logical Relationship for Method Validation



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Caption: Key parameters for method validation.

Conclusion

The HPLC method detailed in this application note is a reliable and robust procedure for the quantitative analysis of **avibactam sodium dihydrate**. Its stability-indicating characteristics make it particularly suitable for quality control in manufacturing and for monitoring the stability of avibactam in pharmaceutical products.

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